molecular formula C18H13ClO5 B1633398 2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 327097-31-4

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B1633398
CAS No.: 327097-31-4
M. Wt: 344.7 g/mol
InChI Key: IHPVIWJZZRTWJJ-UHFFFAOYSA-N
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Description

The compound “2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid” is a chemical substance with the CAS Number: 327097-31-4 . It has a molecular weight of 344.75 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C18H13ClO5/c1-10(18(21)22)23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 529.0±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds derived from chromenone, similar to the structure of interest, have been synthesized and evaluated for their antimicrobial properties. One study involved the construction of N-heterocycles from a chromenone derivative, showing promising in vitro antibacterial and antifungal activities (S. K. Ramadan & E. El‐Helw, 2018). This suggests that derivatives of chromenone, like the compound , may have applications in developing new antimicrobial agents.

Organic Synthesis and Catalysis

In the context of organic synthesis, certain chromenone derivatives have been utilized as intermediates or reactants. For instance, research on phloretic acid, a phenolic compound, explores its use as a renewable building block for enhancing reactivity towards benzoxazine ring formation, indicating potential applications in materials science (Acerina Trejo-Machin et al., 2017). This highlights the role of chromenone derivatives in the development of new materials and chemical processes.

Biological and Antitumor Activity

Research on structurally related compounds, such as XK469 and its analogues, demonstrates their ability to initiate autophagy and cell cycle arrest in leukemia cells without inducing apoptosis, suggesting a novel mechanism of antitumor activity (D. Kessel et al., 2007). This indicates that derivatives of chromenone could have therapeutic potential in cancer treatment through unique mechanisms of action.

Catalytic Applications and Chemical Transformations

Chromenone derivatives have also been explored for their roles in catalysis and chemical transformations. For example, the synthesis of Schiff bases from chromenone derivatives has been investigated for the reliable quantification of zinc in water and biological samples, showcasing the utility of these compounds in analytical chemistry and environmental monitoring (M. Ebrahimpour et al., 2018).

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10(18(21)22)23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPVIWJZZRTWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Reactant of Route 2
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Reactant of Route 3
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Reactant of Route 4
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Reactant of Route 5
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

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